molecular formula C18H21BrFNO2 B283268 N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine

N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine

Cat. No. B283268
M. Wt: 382.3 g/mol
InChI Key: QBTJMUWELQKVON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine, also known as 25B-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine class of compounds. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent psychedelic effects. However, its potential as a research tool in the field of neuroscience has also been recognized.

Mechanism of Action

The mechanism of action of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine involves its binding to the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Upon binding, N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine activates the receptor, leading to the activation of downstream signaling pathways. This ultimately results in changes in neural activity that underlie the drug's hallucinogenic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine are not fully understood, but it is believed to induce changes in neural activity that result in altered perception, mood, and cognition. Some of the reported effects of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine include visual and auditory hallucinations, altered sense of time and space, and changes in emotional state. It is also known to have sympathomimetic effects, such as increased heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of receptor activation in a controlled manner. However, one major limitation is its potential for abuse and toxicity. N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine has been associated with several cases of overdose and death, and its use in research should be carefully regulated.

Future Directions

There are several future directions for research involving N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine. One area of interest is its potential as a therapeutic agent for the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its use in the study of neural circuits underlying perception and cognition. Finally, there is a need for further research into the safety and toxicity of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine, as well as the development of safer and more selective compounds for use in research.

Synthesis Methods

The synthesis of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine involves a series of chemical reactions that start with the condensation of 2-(4-fluorophenyl)ethanamine and 3-bromo-4-methoxy-5-ethoxybenzaldehyde. The resulting intermediate is then reduced using sodium borohydride to yield the final product. The entire process requires expertise in organic chemistry and should only be performed by trained professionals.

Scientific Research Applications

N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine has been used in scientific research to study the activity of serotonin receptors in the brain. Specifically, it is a selective agonist for the 5-HT2A receptor, which is known to play a role in the regulation of mood, perception, and cognition. By binding to this receptor, N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine can induce changes in neural activity that can be measured using various techniques such as electroencephalography (EEG) and functional magnetic resonance imaging (fMRI).

properties

Molecular Formula

C18H21BrFNO2

Molecular Weight

382.3 g/mol

IUPAC Name

N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine

InChI

InChI=1S/C18H21BrFNO2/c1-3-23-17-11-14(10-16(19)18(17)22-2)12-21-9-8-13-4-6-15(20)7-5-13/h4-7,10-11,21H,3,8-9,12H2,1-2H3

InChI Key

QBTJMUWELQKVON-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNCCC2=CC=C(C=C2)F)Br)OC

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCCC2=CC=C(C=C2)F)Br)OC

Origin of Product

United States

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